2-Hydrazino-5-iodopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of hydrazinopyridines, which includes 2-Hydrazino-5-iodopyrimidine, has been actively investigated as precursors in the synthesis of products having biological activity . The most effective method for the production of substituted hydrazinopyridines is the reaction of halopyridines with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 2-Hydrazino-5-iodopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecular weight of this compound is 236.01 g/mol.Chemical Reactions Analysis
The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in elimination of the amino group and reduction of the nitro group with formation of 3-aminopyridine . This suggests that 2-Hydrazino-5-iodopyrimidine might undergo similar reactions.Scientific Research Applications
Pharmacological Evaluation : A study by Bruno et al. (2007) found that 2-hydrazino derivatives exhibit significant analgesic activity and strong inhibition of AA-induced platelet aggregation, likely due to cyclooxygenases inhibition. These derivatives showed an aspirin-like profile without causing gastric damage in rats after acute oral administration (Bruno et al., 2007).
Antimicrobial Activity : The antimicrobial properties of 2-hydrazino-5-iodopyrimidine derivatives were explored by Sirakanyan et al. (2013). They synthesized new hydrazino derivatives of cyclopenta[c]pyridine and pyrano[3,4-c]pyridine from 3-oxo-4-cyano fused pyridine derivatives, which showed potential antimicrobial effects (Sirakanyan et al., 2013).
Synthesis of Polynuclear Heterocycles : Abdel-fattah et al. (2000) investigated the synthesis and reactions of polynuclear heterocycles with new ring systems using 2-hydrazino derivatives. They explored various reactions and condensations, leading to the formation of novel compounds (Abdel-fattah et al., 2000).
Anticancer and Antimicrobial Agents : A study by Mohamed et al. (2017) explored the synthesis of 6-aryl-5-cyano thiouracil derivatives, including hydrazino derivatives, which showed promising antimicrobial activities and potent growth inhibitory effects against specific cell lines (Mohamed et al., 2017).
Preparation of New Pyrimidine Derivatives : Research by Deshmukh et al. (2012) involved the synthesis of new 2-substituted quinazoline derivatives from hydrazino derivatives, leading to a range of novel compounds with potential applications (Deshmukh et al., 2012).
Foldamers Research : Hill et al. (2001) included 2-hydrazino-5-iodopyrimidine derivatives in their comprehensive study on foldamers, a type of molecule important in biopolymer research (Hill et al., 2001).
Heterocyclic Synthesis : Ermolat'ev and Van der Eycken (2008) developed a divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines, including 2-hydrazino-5-iodopyrimidine, demonstrating its utility in heterocyclic chemistry (Ermolat'ev & Van der Eycken, 2008).
Future Directions
Pyrazolo[1,5-a]pyrimidines, which include 2-Hydrazino-5-iodopyrimidine, have been the focus of recent research due to their significant photophysical properties and wide range of pharmacological activities . Future research may focus on the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
properties
IUPAC Name |
(5-iodopyrimidin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJKRMCQZDXCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474783 | |
Record name | 2-hydrazino-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-5-iodopyrimidine | |
CAS RN |
63558-64-5 | |
Record name | 2-hydrazino-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.